N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide
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Overview
Description
N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide is a member of benzamides.
Scientific Research Applications
Enzyme Inhibition Studies
The compound derived from N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide has been studied for its potential to inhibit enzymes such as lipase and α-glucosidase. In a research study, novel heterocyclic compounds synthesized from a starting compound related to this compound were tested for their inhibitory effects. One of the compounds showed significant anti-lipase activity, while two others demonstrated promising anti-α-glucosidase activity, suggesting their potential in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Anticoccidial and Antiviral Activities
The structural analogs of this compound have shown potential in combating coccidiosis, a parasitic disease in poultry, with one derivative exhibiting anticoccidial activity at specific concentrations against Eimeria tenella (Shibamoto & Nishimura, 1986). Additionally, related compounds have been identified for selective inhibition of viral multiplication, particularly rubella virus in cell cultures, without affecting other viruses like herpes simplex or influenza, indicating a potential for targeted antiviral therapies (Horváth, Somorai, & Szilágyi, 1986).
Antimicrobial Properties
Compounds synthesized from this compound have been evaluated for antimicrobial activities. A study involving the synthesis of new 1,2,4-triazole derivatives revealed that some synthesized compounds possessed good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Interaction Studies
Research into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives related to this compound has provided insights into the nucleophilic/electrophilic nature of functional groups affecting molecular interactions. This study contributes to the understanding of molecular stability and interaction energies critical for drug design and development (Ahmed et al., 2020).
Antioxidant Evaluation
The antioxidant properties of certain 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been assessed, revealing that some synthesized compounds exhibit antioxidant and antiradical activities. These findings highlight the potential of these compounds in oxidative stress-related therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Properties
Molecular Formula |
C17H12ClN5OS |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide |
InChI |
InChI=1S/C17H12ClN5OS/c18-14-7-3-12(4-8-14)10-25-17-21-16(22-23-17)20-15(24)13-5-1-11(9-19)2-6-13/h1-8H,10H2,(H2,20,21,22,23,24) |
InChI Key |
XENLBTASNXDTDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)NC(=O)C3=CC=C(C=C3)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)NC(=O)C3=CC=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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